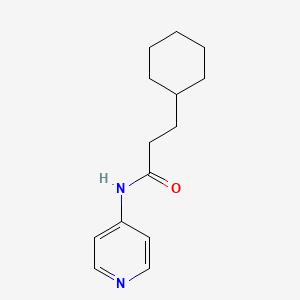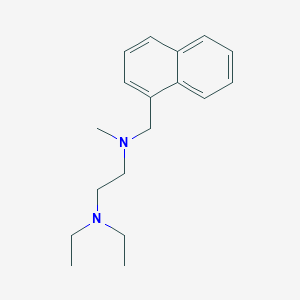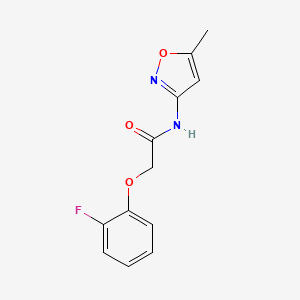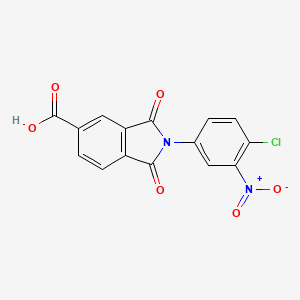
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves the inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ activity by binding to its ATP-binding site. 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ is a serine/threonine kinase that phosphorylates various substrates, including β-catenin, tau protein, and insulin receptor substrate-1 (IRS-1). The inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide leads to the dephosphorylation of these substrates, resulting in their stabilization and activation. This, in turn, leads to various cellular responses, including increased glycogen synthesis, gene expression, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide inhibits 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ activity in a dose-dependent manner, with an IC50 value of 0.9 μM. It has also been shown to increase glycogen synthesis, promote cell survival, and reduce inflammation in various cell types.
In vivo studies have demonstrated that 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has therapeutic potential in several disease models. For example, it has been shown to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Advantages and Limitations for Lab Experiments
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ inhibition, which allows for the specific modulation of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ-dependent cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system disorders.
One limitation of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide is its relatively low aqueous solubility, which can limit its bioavailability and pharmacokinetic properties. Another limitation is its potential off-target effects, as 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ has multiple substrates and functions in various cellular processes.
Future Directions
There are several future directions for the research and development of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide. One direction is the optimization of its pharmacokinetic properties and bioavailability through the development of prodrugs or analogs. Another direction is the investigation of its therapeutic potential in other disease models, such as cancer and inflammation. Additionally, the identification of novel 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ substrates and functions may provide new insights into the cellular processes regulated by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ and the potential therapeutic applications of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ inhibitors.
Synthesis Methods
The synthesis of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves a multistep process that starts with the reaction of 3-fluoroaniline with 5-bromosalicylic acid to form 5-bromo-2-(3-fluorophenyl)benzoic acid. This intermediate is then transformed into the final product through a series of reactions that involve the use of reagents such as thionyl chloride, dimethylformamide, and sodium methoxide.
Scientific Research Applications
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3β (5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ), an enzyme that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. Therefore, the inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has been investigated as a potential therapeutic strategy for these diseases.
properties
IUPAC Name |
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSJFZSJWQZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6995788 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)

![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)




![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)